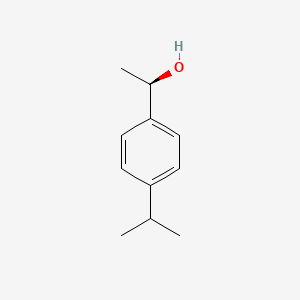![molecular formula C97H155N29O26S4 B561579 [Ala17]-MCH CAS No. 359784-84-2](/img/new.no-structure.jpg)
[Ala17]-MCH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ala17]-Melanin-Concentrating Hormone is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone. It is a selective ligand for melanin-concentrating hormone receptor 1, showing high affinity for this receptor over melanin-concentrating hormone receptor 2 . The compound is used primarily in scientific research to study the functions and mechanisms of melanin-concentrating hormone receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[Ala17]-Melanin-Concentrating Hormone is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala17]-Melanin-Concentrating Hormone follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
[Ala17]-Melanin-Concentrating Hormone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of [Ala17]-Melanin-Concentrating Hormone involves the use of reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps. The reactions are carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of [Ala17]-Melanin-Concentrating Hormone is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .
Wissenschaftliche Forschungsanwendungen
[Ala17]-Melanin-Concentrating Hormone is widely used in scientific research to study the functions of melanin-concentrating hormone receptors. It is employed in various fields including:
Chemistry: To investigate the binding properties and selectivity of melanin-concentrating hormone receptors
Biology: To study the role of melanin-concentrating hormone in regulating feeding behaviors and energy metabolism
Medicine: To explore potential therapeutic applications for disorders related to melanin-concentrating hormone signaling
Industry: As a tool in drug discovery and development for targeting melanin-concentrating hormone receptors
Wirkmechanismus
[Ala17]-Melanin-Concentrating Hormone exerts its effects by binding to melanin-concentrating hormone receptor 1, a G protein-coupled receptor. Upon binding, it inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. Additionally, it stimulates intracellular calcium flux, which is involved in the neuronal regulation of food consumption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melanin-Concentrating Hormone: The natural ligand for melanin-concentrating hormone receptors.
[Ala17]-Melanin-Concentrating Hormone Trifluoroacetate: A similar compound with a trifluoroacetate salt form
Uniqueness
[Ala17]-Melanin-Concentrating Hormone is unique due to its high selectivity for melanin-concentrating hormone receptor 1 over melanin-concentrating hormone receptor 2. This selectivity makes it a valuable tool for studying the specific functions of melanin-concentrating hormone receptor 1 without interference from melanin-concentrating hormone receptor 2 .
Eigenschaften
CAS-Nummer |
359784-84-2 |
|---|---|
Molekularformel |
C97H155N29O26S4 |
Molekulargewicht |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
InChI-Schlüssel |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


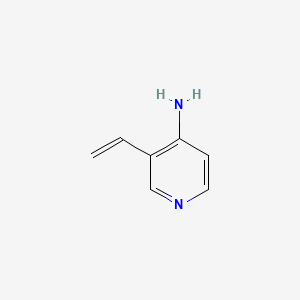
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
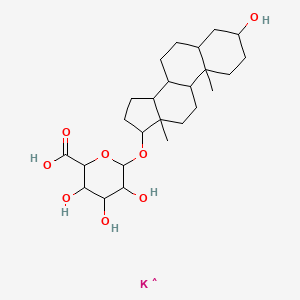
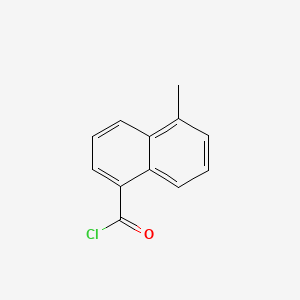
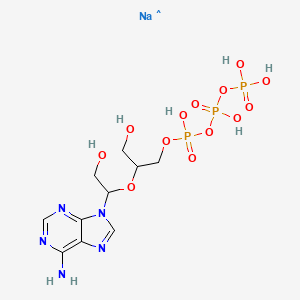
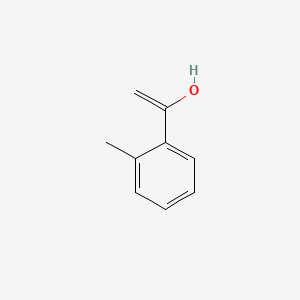
![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
